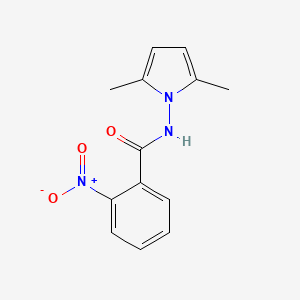![molecular formula C21H19N3O2 B5701716 N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5701716.png)
N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide, also known as DPP-IV inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of dipeptidyl peptidase-4 (DPP-IV), an enzyme that plays a crucial role in the regulation of glucose metabolism.
Wirkmechanismus
The mechanism of action of N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide involves the inhibition of N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide. N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide is an enzyme that cleaves incretin hormones such as GLP-1 and GIP, which are released in response to food intake. By inhibiting N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide, N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide increases the levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide have been extensively studied in both animal and human studies. The compound has been shown to increase insulin secretion, reduce blood glucose levels, and improve glucose tolerance in animal models of diabetes. In human studies, N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide has been shown to improve glycemic control and reduce HbA1c levels in patients with type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide in lab experiments is its potency as a N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide inhibitor. The compound has been shown to be highly effective at inhibiting N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide in both animal and human studies. However, one of the limitations of using N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide in lab experiments is its potential toxicity. The compound has been shown to have toxic effects in some animal studies, particularly at high doses.
Zukünftige Richtungen
There are several future directions for research on N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide. One area of research is the development of more potent and selective N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide inhibitors. Another area of research is the investigation of the long-term effects of N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide on glucose metabolism and insulin secretion. Additionally, there is interest in investigating the potential therapeutic applications of N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide in other metabolic disorders such as obesity and metabolic syndrome. Overall, the continued research on N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide has the potential to lead to the development of new and effective treatments for metabolic disorders.
Synthesemethoden
The synthesis of N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide is a multi-step process that involves several chemical reactions. The first step is the synthesis of 3,3-diphenylpropanoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-pyridinecarboximidamide to yield N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide.
Wissenschaftliche Forschungsanwendungen
N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. The compound works by inhibiting N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide, an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide, N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide increases the levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,3-diphenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c22-21(19-13-7-8-14-23-19)24-26-20(25)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZYYNJKBAVNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)ON=C(C2=CC=CC=N2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CC(=O)O/N=C(/C2=CC=CC=N2)\N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5701637.png)
![4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5701643.png)
![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5701651.png)
![N-(4-fluorophenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5701653.png)

![5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5701661.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5701667.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5701700.png)

![N-[3-(acetylamino)phenyl]-2-(benzylthio)acetamide](/img/structure/B5701708.png)
![methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5701731.png)

![2-amino-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5701749.png)